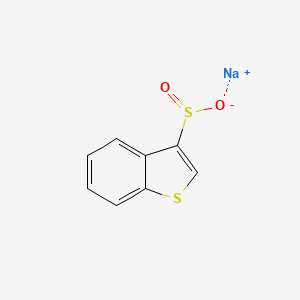

Sodium 1-benzothiophene-3-sulfinate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H5NaO2S2 |

|---|---|

Molecular Weight |

220.2 g/mol |

IUPAC Name |

sodium;1-benzothiophene-3-sulfinate |

InChI |

InChI=1S/C8H6O2S2.Na/c9-12(10)8-5-11-7-4-2-1-3-6(7)8;/h1-5H,(H,9,10);/q;+1/p-1 |

InChI Key |

AVGMTWRVWJDWCA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for Sodium 1 Benzothiophene 3 Sulfinate

Precursor Identification and Selection Strategies

The successful synthesis of the target compound hinges on the judicious selection of precursors that can either be directly converted or can strategically introduce the sulfinate group at the C3 position of the benzothiophene (B83047) ring.

A highly effective strategy for ensuring the correct regiochemistry is to begin with a benzothiophene molecule that is already functionalized at the desired C3 position. This approach circumvents the challenges associated with controlling selectivity during the sulfonation step on an unsubstituted benzothiophene ring. taylorfrancis.commanchester.ac.uk

One of the most direct precursors is 1-benzothiophene-3-sulfonyl chloride . chemdad.comsigmaaldrich.com This compound possesses the complete carbon-sulfur framework, and the target sulfinate salt can be obtained through a straightforward reduction reaction. The synthesis of this sulfonyl chloride itself can be achieved from precursors like potassium benzo[b]thiophene-3-sulfonate. chemdad.com

Alternative advanced methods that generate C3-functionalized benzothiophenes with high regioselectivity include:

Cyclization of 2-alkynylthioanisoles : An electrochemical method using 2-alkynylthioanisoles and sodium sulfinates can produce C3-sulfonated benzothiophenes through a tandem radical addition-cyclization pathway. organic-chemistry.org A related approach uses an electrophilic sulfur source, like dimethyl(thiodimethyl)sulfonium tetrafluoroborate, to mediate the cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzothiophenes. nih.gov

Functionalization of Benzothiophene S-oxides : Readily accessible benzothiophene S-oxides have been identified as novel precursors for C3-functionalized products. researchgate.netnih.gov Through an interrupted Pummerer reaction mechanism, these S-oxides can deliver coupling partners with complete regioselectivity to the C3 position under metal-free conditions. researchgate.netnih.govdntb.gov.ua

Table 1: Selected Precursor Strategies for C3-Functionalization of Benzothiophene

| Precursor Type | Synthetic Strategy | Key Features | Citations |

|---|---|---|---|

| 1-Benzothiophene-3-sulfonyl chloride | Reduction | Direct conversion to the target sulfinate; regiochemistry is pre-defined. | chemdad.comnih.gov |

| 2-Alkynylthioanisoles | Electrochemical or Electrophilic Cyclization | Builds the benzothiophene ring while installing a functional group at C3; offers high regioselectivity. | organic-chemistry.orgnih.gov |

| Benzothiophene S-oxides | Interrupted Pummerer Reaction | Metal-free approach; provides complete C3-regioselectivity without requiring a directing group. | researchgate.netnih.govdntb.gov.ua |

| 2-(4-chlorobenzoyl)-6-methoxybenzothiophene | Deprotometallation | Uses a strong base (TMPMgCl·LiCl) to selectively deprotonate the C3 position for further functionalization. | researchgate.net |

An alternative synthetic approach involves the insertion of sulfur dioxide (SO₂) into a C3-metalated benzothiophene intermediate. While gaseous SO₂ can be used directly, its toxicity and difficult handling have spurred the development of more convenient solid surrogates. researchgate.net These surrogates release SO₂ in situ under specific reaction conditions, offering significant operational advantages.

Commonly used SO₂ surrogates include:

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) : A stable, crystalline solid that is easy to handle and has found widespread use in reactions involving SO₂ insertion. researchgate.net

Potassium or Sodium Metabisulfite (K₂S₂O₅ or Na₂S₂O₅) : Inexpensive and readily available inorganic salts that can serve as an SO₂ source in various transformations.

The choice between gaseous SO₂ and a solid surrogate often depends on the reaction scale, the specific organometallic intermediate involved, and the required reaction conditions.

Table 2: Comparison of Common Sulfur Dioxide Sources

| SO₂ Source | Formula | Physical State | Key Advantages | Key Disadvantages | Citations |

|---|---|---|---|---|---|

| Sulfur Dioxide | SO₂ | Gas | Direct, atom-economical source. | Toxic, corrosive gas; requires specialized handling equipment. | researchgate.net |

| DABSO | C₆H₁₂N₂·(SO₂)₂ | Crystalline Solid | Stable, easy to handle, commercially available. | Higher molecular weight, less atom-economical than SO₂ gas. | researchgate.net |

| Sodium Metabisulfite | Na₂S₂O₅ | Solid | Inexpensive, readily available. | May require specific conditions to release SO₂ effectively. | acs.org |

When the synthetic route commences with 1-benzothiophene-3-sulfonyl chloride, a reduction step is necessary to convert the sulfonyl chloride (oxidation state S⁺⁶) to the sulfinate (oxidation state S⁺⁴). The efficacy of this transformation is highly dependent on the choice of reducing agent and the careful control of reaction pH using a suitable base.

Reducing Agents : The most common and effective method for this reduction is the use of sodium sulfite (B76179) (Na₂SO₃). nih.gov Other reducing agents such as zinc dust have also been employed for the synthesis of sulfinates from sulfonyl chlorides. nih.gov The choice of reductant can influence reaction time, yield, and purification requirements. Triphenylphosphine has also been reported for the reduction of sulfonyl chlorides, although this can sometimes lead to over-reduction to the corresponding thiol if not controlled. nih.govorganic-chemistry.org

Bases : The reduction of a sulfonyl chloride with sodium sulfite typically generates hydrochloric acid (HCl) as a byproduct. To maintain the desired basic or neutral pH for the reaction to proceed efficiently and to prevent unwanted side reactions, a base is added. Sodium bicarbonate (NaHCO₃) is frequently used for this purpose in aqueous media. nih.gov The base neutralizes the generated acid, driving the reaction to completion and simplifying the workup procedure.

Table 3: Reagents for the Reduction of Sulfonyl Chlorides to Sulfinates | Reagent | Class | Role in Reaction | Typical Conditions | Citations | | :--- | :--- | :--- | :--- | :--- | | Sodium Sulfite | Na₂SO₃ | Reducing Agent | Reduces the sulfonyl chloride to a sulfinate. | Aqueous solution, often with a base, at elevated temperatures (e.g., 70-80 °C). | nih.gov | | Zinc | Zn | Reducing Agent | Reduces the sulfonyl chloride to a sulfinate. | Often used with sodium carbonate in water. | nih.gov | | Sodium Bicarbonate | NaHCO₃ | Base | Neutralizes acidic byproducts (e.g., HCl), maintaining optimal pH. | Used as a co-reagent with the reducing agent in an aqueous solvent. | nih.gov |

Detailed Reaction Mechanisms and Pathway Elucidation

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The formation of the sulfinate group on the benzothiophene core can proceed through several distinct pathways depending on the chosen precursors and reagents.

The formation of sodium 1-benzothiophene-3-sulfinate can be rationalized through several key mechanistic pathways:

Reduction of 1-Benzothiophene-3-sulfonyl Chloride : This is a well-established pathway for sulfinate synthesis. The mechanism involves the nucleophilic attack of a sulfite ion (SO₃²⁻) on the electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride ion and the formation of the sulfinate anion. The presence of a base like sodium bicarbonate is crucial to neutralize the acid formed, thus preventing potential side reactions. nih.gov

Sulfur Dioxide Insertion into an Organometallic Intermediate : This pathway begins with the deprotonation of benzothiophene at the C3 position using a strong base (e.g., an organolithium reagent) to form a C3-lithiated benzothiophene. This potent nucleophile then attacks a molecule of sulfur dioxide or an equivalent from a surrogate like DABSO. This addition forms a lithium sulfinate, which can then be converted to the sodium salt upon aqueous workup with a sodium base. acs.org

Radical Addition-Cyclization : An electrochemical approach has been developed that proceeds via a radical mechanism. In this pathway, a sulfonyl radical is generated from a sodium sulfinate, which then adds to the alkyne of a 2-alkynylthioanisole. The resulting vinyl radical undergoes an intramolecular cyclization onto the benzene (B151609) ring, followed by aromatization to yield the C3-sulfonated benzothiophene product. This method is notable for being catalyst- and oxidant-free. organic-chemistry.org

Interrupted Pummerer/ researchgate.netresearchgate.net-Sigmatropic Rearrangement : When using benzothiophene S-oxides as precursors, the mechanism is distinct. The S-oxide is first activated, and a nucleophilic coupling partner adds to the sulfur atom. This intermediate does not undergo a standard Pummerer reaction. Instead, it undergoes a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement, which results in the exclusive formation of a C-C bond at the C3 position. researchgate.netnih.gov This pathway ensures complete regioselectivity. nih.gov

Regioselectivity : Controlling the position of substitution on the benzothiophene ring is a significant synthetic challenge. The C2 and C3 positions exhibit different levels of reactivity, and direct electrophilic substitution on the unsubstituted heterocycle is often not highly regioselective, potentially leading to mixtures of products. taylorfrancis.commanchester.ac.uk Functionalization can also occur on the benzene portion of the molecule under certain conditions. taylorfrancis.com

To achieve the synthesis of the pure 3-sulfinate isomer, specific strategies are essential:

Use of Pre-functionalized Substrates : The most reliable method to ensure C3-functionalization is to start with a precursor where the desired regiochemistry is already established, such as 1-benzothiophene-3-sulfonyl chloride. chemdad.com This strategy effectively removes the issue of regioselectivity from the final sulfinate-forming step.

Directed Metallation : By introducing a directing group onto the benzothiophene ring, it is possible to direct a strong base to deprotonate a specific position, such as C3, enabling subsequent reaction with an electrophile. researchgate.net

Mechanism-Controlled Selectivity : Advanced methods, such as the interrupted Pummerer reaction of S-oxides researchgate.netnih.gov or the radical cyclization of 2-alkynylthioanisoles organic-chemistry.org, rely on mechanisms that intrinsically favor bond formation at the C3 position, thus providing high to complete regioselectivity.

Chemoselectivity : Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of this compound, particularly from the sulfonyl chloride, the choice of mild reducing agents is critical. Stronger reducing agents could potentially reduce other functional groups present on the benzothiophene ring or the sulfinate product itself. The use of sodium sulfite is favored because it is selective for the reduction of the sulfonyl chloride to the sulfinate without affecting most other common functional groups. nih.gov Modern methods involving SO₂ surrogates or electrochemical synthesis also often exhibit broad functional group tolerance, allowing for the synthesis of complex, functionalized benzothiophene sulfinates. organic-chemistry.orgacs.org

Transition State Analysis and Kinetic Studies

The formation of the 3-sulfonyl benzothiophene structure, the precursor to this compound, predominantly proceeds through a sophisticated cascade radical process. This process is initiated by the generation of a sulfonyl radical from a sodium sulfinate salt, which then participates in a series of reactions culminating in the desired product.

Mechanism and Key Intermediates:

The most prominent synthetic route involves the electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates. nih.govx-mol.com Mechanistic studies, including cyclic voltammetry, indicate that the sodium sulfinate is first oxidized at the anode to produce a sulfonyl radical. rsc.org This highly reactive intermediate then adds to the alkyne moiety of the 2-alkynylthioanisole. nih.gov

The reaction pathway is believed to involve the following key steps:

Anodic Oxidation: The sodium sulfinate (RSO₂Na) is oxidized at the anode to form a sulfonyl radical (RSO₂•).

Radical Addition: The sulfonyl radical adds to the triple bond of the 2-alkynylthioanisole, forming a vinyl radical intermediate.

Intramolecular Cyclization: The newly formed vinyl radical undergoes a 5-exo-dig cyclization onto the aromatic ring.

Aromatization: The resulting intermediate is then oxidized and rearomatizes to form the stable 3-sulfonylated benzothiophene product.

Transition State and Kinetic Insights:

Kinetic studies performed using techniques like pulse radiolysis have determined the absolute rate constants for the addition of sulfonyl radicals to carbon-carbon multiple bonds. For instance, the rate constant for the addition of the methanesulfonyl radical to propiolic acid has been measured at 5.9 × 10⁷ M⁻¹ s⁻¹. acs.org These studies confirm the high reactivity of sulfonyl radicals and the favorability of their addition to unsaturated systems, which underpins the rapid nature of these synthetic transformations. The reversibility of this addition is a known factor, meaning the subsequent, irreversible cyclization step is crucial for driving the reaction towards the final product. nih.govacs.org

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound, particularly via electrochemical methods, is highly dependent on the careful optimization of several reaction parameters. The selection of the solvent, operating temperature, and the choice of additives like supporting electrolytes are pivotal in maximizing product yield and ensuring high selectivity.

Solvent System Selection and Optimization

The choice of solvent is critical in electrochemical synthesis as it must dissolve the substrates and the supporting electrolyte while facilitating efficient ion transport. For the electrochemical synthesis of 3-sulfonylated benzothiophenes, a mixture of an organic solvent and water is often employed. This mixed-solvent system is necessary to solubilize both the organic substrate (2-alkynylthioanisole) and the inorganic salt (sodium sulfinate). rsc.org

Systematic screening has shown that the ratio of the organic solvent to water can significantly impact the reaction yield. As demonstrated in the table below, which summarizes findings from optimization studies on a model reaction, a 1:1 mixture of acetonitrile (B52724) (CH₃CN) and water (H₂O) provides the optimal medium for the transformation. rsc.org The use of purely organic solvents like acetonitrile or dimethylformamide (DMF) results in lower yields, likely due to the poor solubility of the sodium sulfinate.

Catalyst and Additive Screening for Enhancement

A key feature of the electrochemical and photoinduced syntheses of 3-sulfonylated benzothiophenes is that they are inherently catalyst-free. x-mol.com The energy required to initiate the reaction is supplied by electricity or light, respectively, obviating the need for a chemical catalyst. However, the role of additives, particularly supporting electrolytes in the electrochemical method, is indispensable for the reaction's success.

The supporting electrolyte is necessary to ensure the conductivity of the solution and to facilitate the flow of current. The choice and concentration of this additive can influence the efficiency of the electrochemical transformation. Tetrabutylammonium bromide (TBAB) is commonly used, but other salts have been screened.

The following table illustrates the effect of different supporting electrolytes on the yield of a model electrochemical synthesis. The results indicate that while several electrolytes can support the reaction, TBAB provides the highest efficiency. The absence of a supporting electrolyte completely shuts down the reaction, underscoring its critical role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.